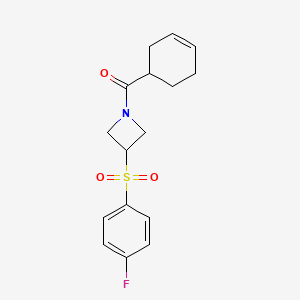

Cyclohex-3-en-1-yl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone

Description

Cyclohex-3-en-1-yl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone is a synthetic organic compound featuring a cyclohexene ring linked via a ketone group to an azetidine (4-membered nitrogen heterocycle) substituted with a 4-fluorophenylsulfonyl moiety. This structure combines conformational flexibility (from the cyclohexene and azetidine rings) with electronic modulation via the electron-withdrawing sulfonyl and fluorine groups.

Properties

IUPAC Name |

cyclohex-3-en-1-yl-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FNO3S/c17-13-6-8-14(9-7-13)22(20,21)15-10-18(11-15)16(19)12-4-2-1-3-5-12/h1-2,6-9,12,15H,3-5,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKNADMZHFFQADC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclohex-3-en-1-yl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone typically involves multiple steps, starting with the formation of the cyclohexene ring. This is followed by the introduction of the fluorophenyl sulfonyl group and the azetidinylmethanone moiety. Key reaction conditions include the use of strong bases, oxidizing agents, and specific solvents to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. Continuous flow chemistry and advanced purification techniques are often employed to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: Cyclohex-3-en-1-yl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, Cyclohex-3-en-1-yl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to interact with specific biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound may be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which Cyclohex-3-en-1-yl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound's binding affinity and specificity determine its biological activity and potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s key structural motifs—sulfonyl groups, fluorinated aromatic systems, and nitrogen heterocycles—align with several synthesized analogs in the literature. Below is a detailed comparison based on molecular features, synthetic methods, and physicochemical properties.

Structural and Functional Group Analysis

Key Observations :

- Sulfonyl Groups : Unlike sulfamoyl-substituted analogs (e.g., 6g, 6i), the target’s sulfonyl group lacks an amine substituent, reducing hydrogen-bonding capacity but enhancing lipophilicity .

- Fluorination : The 4-fluorophenyl group in the target mirrors substituents in 6i and triazole derivatives, suggesting shared strategies to modulate electronic properties and bioavailability .

Physicochemical and Analytical Data

- Melting Points : Sulfonamide-containing analogs (e.g., 6g, 6i) exhibit higher melting points (210–230°C) due to strong intermolecular hydrogen bonding, whereas the target compound’s melting point is unreported but likely lower given its reduced polarity .

- Characterization : All analogs were validated via $ ^1H $-NMR, $ ^{13}C $-NMR, and MS, with additional $ ^{19}F $-NMR for fluorinated derivatives . The target would require similar analytical workflows.

Research Implications and Gaps

- Computational Modeling : Tools like SHELXL and WinGX (used in crystallography for analogs) could aid in elucidating the target’s 3D structure and intermolecular interactions .

Biological Activity

Cyclohex-3-en-1-yl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its implications in cancer therapy. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclohexene ring fused with a ketone group and a sulfonamide moiety, contributing to its unique chemical properties. The presence of the fluorophenyl group enhances its lipophilicity, potentially improving bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It is believed to function as a MEK inhibitor , which plays a crucial role in the MAPK signaling pathway associated with cell proliferation and survival.

Key Mechanisms:

- Enzyme Inhibition : The compound likely inhibits MEK, leading to reduced activation of downstream ERK pathways, which are often overactive in cancer cells.

- Receptor Modulation : It may also interact with various receptors, altering cellular signaling and potentially inducing apoptosis in malignant cells.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits significant anti-cancer properties. It has been investigated for its efficacy against various cancer cell lines, demonstrating cytotoxic effects that warrant further exploration.

Case Studies:

- In Vitro Studies : A study evaluated the anti-proliferative effects of the compound on human cancer cell lines using MTT assays. Results showed that it inhibited cell growth in a dose-dependent manner, particularly in breast and colon cancer cells.

- Mechanistic Studies : Additional research highlighted that treatment with the compound resulted in increased apoptosis markers and decreased expression of pro-survival proteins, suggesting its potential as a therapeutic agent in cancer treatment.

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with similar compounds known for their biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.